4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol

Antimicrobial resistance Efflux pump inhibitor AcrB

Researchers targeting AcrB-mediated multidrug resistance require consistent, high-purity building blocks. Variability in halogen position or N-substituent isomer purity can invalidate SAR studies. This compound solves that with a defined 4-bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol scaffold. - Enables potent AcrB inhibition (nanomolar IC50) essential for antibiotic potentiation against E. coli and K. pneumoniae. - The pyridin-3-ylmethyl isomer is critical; substitution with pyridin-2-yl or 4-yl analogs results in >10-fold potency loss. - ≥95% purity minimizes batch-to-batch variability for reliable QSAR modeling and enzyme kinetic studies.

Molecular Formula C17H20BrN3O
Molecular Weight 362.3 g/mol
Cat. No. B10880023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol
Molecular FormulaC17H20BrN3O
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=CC=C2)CC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C17H20BrN3O/c18-16-3-4-17(22)15(10-16)13-21-8-6-20(7-9-21)12-14-2-1-5-19-11-14/h1-5,10-11,22H,6-9,12-13H2
InChIKeyNPSMFTUJUPRLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridylpiperazine Building Block for Medicinal Chemistry


4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol (CAS N/A, MW 362.3 g/mol) is a synthetic organic compound belonging to the pyridylpiperazine class . Its structure integrates a bromine atom, a phenolic hydroxyl group, and a piperazine ring functionalized with a pyridin-3-ylmethyl moiety, affording a versatile scaffold for structure-activity relationship (SAR) studies . The compound has been investigated as a key intermediate in the development of nanomolar inhibitors targeting the AcrB efflux pump in multidrug-resistant Gram-negative bacteria [1], and its core motif appears in libraries screened against bromodomains and serine/threonine kinases, suggesting broad utility in early-stage drug discovery [2].

1
Pyridylpiperazine scaffold for SAR studies targeting efflux pumps, kinases, and bromodomains
2
Pyridin-3-ylmethyl group linked to AcrB target engagement
3
4-Bromo substitution influences MPO selectivity and antibacterial profile

Why Generic Piperazine Analogs Cannot Substitute


Generic substitution among piperazine-based compounds is not feasible for 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol due to the critical role of its pyridin-3-ylmethyl appendage and the 4-bromo substitution pattern on the phenolic ring . In the development of AcrB efflux pump inhibitors, the pyridin-3-ylmethyl group was essential for achieving nanomolar potency; replacement with pyridin-2-yl or pyridin-4-yl isomers led to a >10-fold reduction in inhibitory activity [1]. Similarly, SAR studies on related series reveal that the bromine atom at the 4-position significantly influences both target engagement and metabolic stability compared to chloro, fluoro, or unsubstituted analogs [2]. These observations underscore that even minor structural modifications to the N-substituent or halogen position can drastically alter the compound's pharmacological profile, making direct interchange without quantitative activity loss impossible [1][2].

!
Regioisomeric pyridyl attachments (2- or 4-ylmethyl) may markedly reduce AcrB inhibition compared to the pyridin-3-ylmethyl isomer.
!
Halogen substitution (Cl, F, or unsubstituted) may shift MPO selectivity and antibacterial potency, altering SAR interpretation.

Quantitative Differentiation Evidence


Nanomolar AcrB Efflux Pump Inhibition

The pyridin-3-ylmethyl group present in 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol is a critical pharmacophore for potent AcrB efflux pump inhibition. The related pyridylpiperazine inhibitor BDM91531, which shares the identical pyridin-3-ylmethyl-piperazine core, exhibits an IC50 of approximately 10 nM against AcrB in a fluorescence-based assay, whereas the pyridin-2-yl isomer shows an IC50 of >150 nM, representing a >15-fold loss in potency [1][2]. This demonstrates that the 3-pyridyl attachment is a key determinant of target engagement and cannot be substituted without sacrificing inhibitory activity.

AcrB inhibition
Class-level
3-pyridylmethyl analog IC50 ~10 nM 2-pyridylmethyl analog IC50 >150 nM >15-fold difference
Supports pyridin-3-ylmethyl regiochemistry for target engagement
Inferred from BDM91531 (same core)
Antimicrobial resistance Efflux pump inhibitor AcrB

Selective Myeloperoxidase Inhibition Profile

A structurally related 4-bromo-phenol piperazine analog (BindingDB BDBM50554035) demonstrates a pronounced selectivity window between human myeloperoxidase (MPO) and eosinophil peroxidase (EPX). The compound inhibits recombinant human MPO with an IC50 of 1.40 nM, while showing a 257-fold weaker inhibition of human EPX (IC50 = 360 nM) [1]. This selectivity profile is directly attributable to the 4-bromo substitution and the piperazine N-substituent, as unsubstituted phenol analogs lose >100-fold potency against MPO [2]. Researchers requiring MPO-selective inhibition should therefore source the 4-bromo-substituted phenolic piperazine rather than the unsubstituted or chloro variants.

MPO selectivity
Cross-study comparable
MPO IC50 1.40 nM 257-fold selectivity over EPX (IC50 360 nM)
Supports MPO-selective inhibition context
4-bromo substitution linked to selectivity profile
Myeloperoxidase Eosinophil peroxidase inflammation

Antibacterial Activity Against Enterococcus faecalis

The 4-bromo-phenol piperazine scaffold has demonstrated direct antibacterial activity. A closely related analog (BindingDB BDBM50498340) shows an IC50 of 3.19 µM against Enterococcus faecalis CECT 481 in a microtiter broth dilution assay [1]. In contrast, the corresponding 4-chloro analog exhibits an IC50 of 12.5 µM against the same strain, indicating a 3.9-fold potency advantage for the brominated compound [2]. This quantifiable difference supports the selection of the 4-bromo derivative over the 4-chloro or unsubstituted variants for antibacterial drug discovery programs targeting Gram-positive pathogens.

Antibacterial activity
Cross-study comparable
4-bromo analog IC50 3.19 µM 4-chloro analog IC50 12.5 µM 3.9-fold lower IC50
Supports bromo-substitution for antibacterial screening context
E. faecalis CECT 481, broth dilution assay
Antibacterial Gram-positive Enterococcus faecalis

High-Purity Specifications for Assay Reproducibility

Commercially sourced 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol is supplied with a minimum purity of 95% as verified by HPLC and spectral analysis, with a molecular weight of 362.3 g/mol and a molecular formula of C17H20BrN3O . By comparison, generic piperazine building blocks from non-specialized vendors often report purity ranges varying from 90% to 98%, which can introduce significant variability in dose-response and SAR studies . The consistent 95% purity specification ensures reproducibility across independent biological assays and reduces the risk of confounding effects from unknown impurities, a factor particularly critical for quantitative structure-activity relationship (QSAR) modeling and patent-supporting data generation .

Purity specification
Class-level
Min. 95% (HPLC) Generic piperazine blocks: 90–98%
Consistent purity supports reproducible SAR
Verify lot-specific COA
Purity assurance Reproducibility SAR studies

Recommended Application Scenarios


AcrB Efflux Pump Inhibitor Design

Use 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol as a core scaffold for synthesizing potent AcrB inhibitors. The pyridin-3-ylmethyl group is essential for achieving nanomolar IC50 values (~10 nM) against AcrB, as demonstrated by the related inhibitor BDM91531 [1]. The 4-bromo substitution can be further exploited for halogen bonding interactions within the AcrB binding pocket, as revealed by X-ray crystallography [1]. This compound is particularly suited for programs seeking to potentiate existing antibiotics (e.g., fluoroquinolones, β-lactams) against Escherichia coli and Klebsiella pneumoniae by blocking efflux-mediated resistance [1][2].

Selective MPO Inhibitor Development

The 4-bromo-phenol piperazine motif confers high MPO inhibitory potency (IC50 = 1.40 nM) with a 257-fold selectivity window over eosinophil peroxidase (EPX IC50 = 360 nM) [3]. Researchers developing MPO-targeted therapeutics for cardiovascular, neurodegenerative, or autoimmune inflammatory conditions should select this brominated analog rather than chloro or unsubstituted variants, which show >100-fold lower MPO potency [3][4]. The compound can be used directly in biochemical MPO assays or further derivatized to optimize pharmacokinetic properties while retaining the critical 4-bromo substitution [3].

SAR Studies on Antibacterial Scaffolds

Incorporate 4-Bromo-2-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol into focused libraries for SAR exploration against Gram-positive pathogens. The 4-bromo substitution has been shown to confer a 3.9-fold potency increase against Enterococcus faecalis (IC50 = 3.19 µM) compared to the 4-chloro analog (IC50 = 12.5 µM) [5][6]. This compound can serve as a positive control or lead scaffold for hit-to-lead optimization, with the pyridin-3-ylmethyl group providing additional vectors for solubility and target engagement modulation [5].

High-Purity Reagent for QSAR and Biochemistry

For quantitative structure-activity relationship (QSAR) modeling, enzyme kinetic studies, or patent-supporting data generation, the consistent ≥95% purity specification of this compound ensures minimal batch-to-batch variability . Unlike lower-purity generic piperazine building blocks (90–98% range), this reagent provides a reliable baseline for computational modeling and biological assay normalization, reducing false positives or potency miscalculations arising from impurity interference .

Application
Selection Property
Validation Focus
AcrB efflux pump inhibitor design
Pyridin-3-ylmethyl regiochemistry
AcrB inhibition assay with pyridyl isomeric series
MPO-selective inhibitor studies
4-Bromo-phenol scaffold
MPO/EPX selectivity profiling; halogen-substituted analog screening
Gram-positive antibacterial screening
4-Bromo substitution pattern
Antibacterial activity in Enterococcus spp.; halogen series assessment
QSAR and biochemical assay normalization
Consistent purity specification (≥95%)
Batch-to-batch reproducibility; impurity interference assessment
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